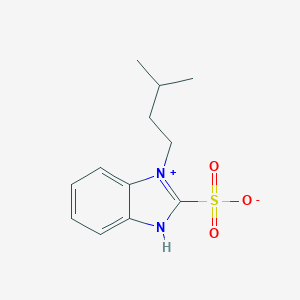
5-Methyl-3-(3-o-tolyloxy-propyl)-3H-benzooxazol-2-one
Vue d'ensemble
Description
5-Methyl-3-(3-o-tolyloxy-propyl)-3H-benzooxazol-2-one is a chemical compound that belongs to the family of benzooxazoles. It has been widely studied in the field of scientific research due to its potential applications in various areas.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway of 5-Methyl-3-(3-o-tolyloxy-propyl)-3H-benzooxazol-2-one involves the reaction of 2-hydroxybenzoic acid with o-tolylmagnesium bromide followed by a series of reactions to introduce the desired functional groups.
Starting Materials
2-hydroxybenzoic acid, o-tolylmagnesium bromide, methyl iodide, propylene oxide, phosphorus pentoxide, thionyl chloride, sodium bicarbonate, chloroacetyl chloride, sodium hydroxide, acetic anhydride, acetic acid, sodium acetate, hydrochloric acid, ethanol
Reaction
2-hydroxybenzoic acid is reacted with o-tolylmagnesium bromide to form 2-o-tolylbenzoic acid., 2-o-tolylbenzoic acid is reacted with methyl iodide and propylene oxide to form 5-methyl-3-(3-o-tolyloxy-propyl)benzoic acid., 5-methyl-3-(3-o-tolyloxy-propyl)benzoic acid is dehydrated with phosphorus pentoxide and thionyl chloride to form 5-methyl-3-(3-o-tolyloxy-propyl)benzoyl chloride., 5-methyl-3-(3-o-tolyloxy-propyl)benzoyl chloride is reacted with sodium bicarbonate to form 5-methyl-3-(3-o-tolyloxy-propyl)benzoic acid., 5-methyl-3-(3-o-tolyloxy-propyl)benzoic acid is reacted with chloroacetyl chloride to form 5-methyl-3-(3-o-tolyloxy-propyl)-3-(chloroacetyl)benzoic acid., 5-methyl-3-(3-o-tolyloxy-propyl)-3-(chloroacetyl)benzoic acid is reacted with sodium hydroxide to form 5-methyl-3-(3-o-tolyloxy-propyl)-3-hydroxybenzoic acid., 5-methyl-3-(3-o-tolyloxy-propyl)-3-hydroxybenzoic acid is reacted with acetic anhydride and acetic acid to form 5-methyl-3-(3-o-tolyloxy-propyl)-3-acetoxybenzoic acid., 5-methyl-3-(3-o-tolyloxy-propyl)-3-acetoxybenzoic acid is reacted with sodium acetate and hydrochloric acid to form 5-Methyl-3-(3-o-tolyloxy-propyl)-3H-benzooxazol-2-one., The final product is purified by recrystallization from ethanol.
Mécanisme D'action
The mechanism of action of 5-Methyl-3-(3-o-tolyloxy-propyl)-3H-benzooxazol-2-one is not fully understood. However, studies have suggested that the compound may exert its effects through the activation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. Additionally, 5-Methyl-3-(3-o-tolyloxy-propyl)-3H-benzooxazol-2-one has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and oxidative stress.
Effets Biochimiques Et Physiologiques
Studies have shown that 5-Methyl-3-(3-o-tolyloxy-propyl)-3H-benzooxazol-2-one exhibits various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic genes. Additionally, 5-Methyl-3-(3-o-tolyloxy-propyl)-3H-benzooxazol-2-one has been shown to protect neurons against oxidative stress and reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-Methyl-3-(3-o-tolyloxy-propyl)-3H-benzooxazol-2-one is its strong fluorescence properties, which make it suitable for use as a fluorescent probe in biological imaging. Additionally, the compound has been shown to have anticancer and neuroprotective effects, making it a potential candidate for the development of new drugs. However, one of the limitations of 5-Methyl-3-(3-o-tolyloxy-propyl)-3H-benzooxazol-2-one is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 5-Methyl-3-(3-o-tolyloxy-propyl)-3H-benzooxazol-2-one. One area of interest is the development of new drugs based on the compound's anticancer and neuroprotective properties. Additionally, further studies are needed to elucidate the mechanism of action of 5-Methyl-3-(3-o-tolyloxy-propyl)-3H-benzooxazol-2-one and to optimize the synthesis method to improve the yield and purity of the compound. Finally, the use of 5-Methyl-3-(3-o-tolyloxy-propyl)-3H-benzooxazol-2-one as a fluorescent probe in biological imaging could be further explored to develop new imaging techniques.
Applications De Recherche Scientifique
5-Methyl-3-(3-o-tolyloxy-propyl)-3H-benzooxazol-2-one has been studied for its potential applications in various scientific research areas such as fluorescence imaging, cancer treatment, and neuroprotection. The compound exhibits strong fluorescence properties, making it suitable for use as a fluorescent probe in biological imaging. It has also been shown to have anticancer activity by inducing apoptosis in cancer cells. Additionally, 5-Methyl-3-(3-o-tolyloxy-propyl)-3H-benzooxazol-2-one has been investigated for its neuroprotective effects against oxidative stress and neurodegenerative diseases.
Propriétés
IUPAC Name |
5-methyl-3-[3-(2-methylphenoxy)propyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13-8-9-17-15(12-13)19(18(20)22-17)10-5-11-21-16-7-4-3-6-14(16)2/h3-4,6-9,12H,5,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBKMWVLOSLSNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CCCOC3=CC=CC=C3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101322767 | |
| Record name | 5-methyl-3-[3-(2-methylphenoxy)propyl]-1,3-benzoxazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24796335 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Methyl-3-[3-(2-methylphenoxy)propyl]-1,3-benzoxazol-2-one | |
CAS RN |
638142-20-8 | |
| Record name | 5-methyl-3-[3-(2-methylphenoxy)propyl]-1,3-benzoxazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(5-{3-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B352911.png)


![5-[(4-Methylphenyl)amino]-3-[(4-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B352917.png)
![Methyl 3-({5-[(4-methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352919.png)
![Methyl 3-({5-[(2-methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352920.png)
![Methyl 3-({5-[(4-bromophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352923.png)

![Methyl 3-({5-[(4-ethoxyphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352925.png)
![2-(2-{2-[(5-Bromothiophen-2-yl)methylidene]hydrazin-1-ylidene}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B352931.png)
![{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B352937.png)
